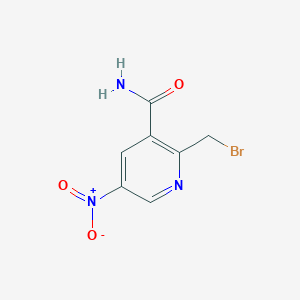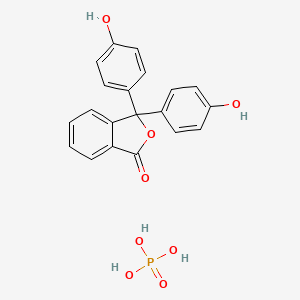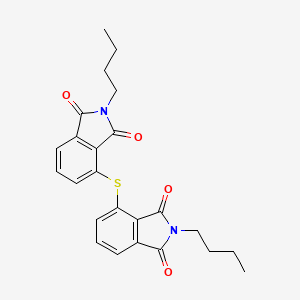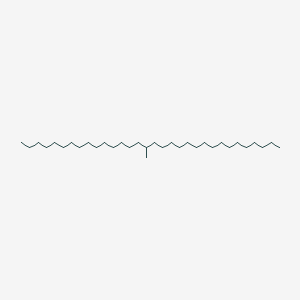
Bis(4-pentylphenyl) 2-methylbut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-pentylphenyl) 2-methylbut-2-enedioate is an organic compound with the molecular formula C28H38O4 It is a derivative of 2-methylbut-2-enedioic acid, where the hydrogen atoms are replaced by 4-pentylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-pentylphenyl) 2-methylbut-2-enedioate typically involves the esterification of 2-methylbut-2-enedioic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-pentylphenyl) 2-methylbut-2-enedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Bis(4-pentylphenyl) 2-methylbut-2-enedioate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis(4-pentylphenyl) 2-methylbut-2-enedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-methylphenyl) 2-methylbut-2-enedioate
- Bis(4-ethylphenyl) 2-methylbut-2-enedioate
- Bis(4-propylphenyl) 2-methylbut-2-enedioate
Uniqueness
Bis(4-pentylphenyl) 2-methylbut-2-enedioate is unique due to the presence of the 4-pentylphenyl groups, which impart distinct physicochemical properties such as increased hydrophobicity and steric bulk. These properties can influence the compound’s reactivity, solubility, and interactions with biological targets, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
57113-51-6 |
|---|---|
Formule moléculaire |
C27H34O4 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
bis(4-pentylphenyl) 2-methylbut-2-enedioate |
InChI |
InChI=1S/C27H34O4/c1-4-6-8-10-22-12-16-24(17-13-22)30-26(28)20-21(3)27(29)31-25-18-14-23(15-19-25)11-9-7-5-2/h12-20H,4-11H2,1-3H3 |
Clé InChI |
VNTGFRCJPDPHIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)OC(=O)C=C(C)C(=O)OC2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)


![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)




![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)



